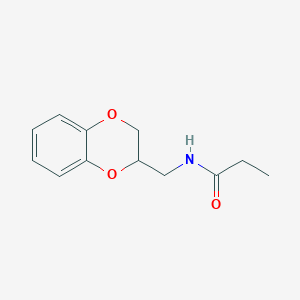![molecular formula C15H16O4 B359177 Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate CAS No. 438221-53-5](/img/structure/B359177.png)
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a synthetic compound that belongs to the class of furan carboxylates. It has a molecular formula of C16H18O4 and a molecular weight of 274.31 g/mol.
Mecanismo De Acción
The mechanism of action of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate is not fully understood. However, studies have suggested that Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate exerts its biological effects by modulating the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the Nrf2 pathway, and the STAT3 pathway. Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate has also been found to induce the expression of various antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).
Biochemical and Physiological Effects:
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as IL-10. Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate has also been found to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate is also soluble in various solvents, making it easy to handle and use in experiments. However, Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate also has some limitations. It is a synthetic compound that may not accurately represent the behavior of natural compounds. Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate may also have toxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate. One area of research is the development of new Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the potential applications of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate in agriculture, such as its use as a plant growth regulator. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate and its potential applications in various diseases, such as neurodegenerative diseases and cardiovascular diseases.
Métodos De Síntesis
The synthesis of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate involves the reaction between 5-formylfuran-2-carboxylic acid and 2,4-dimethylphenol in the presence of a catalyst. The reaction is carried out in a solvent under specific temperature and pressure conditions. The yield of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate can be improved by optimizing the reaction parameters.
Aplicaciones Científicas De Investigación
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate has also been used as a precursor for the synthesis of various bioactive compounds.
Propiedades
IUPAC Name |
methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-10-4-6-13(11(2)8-10)18-9-12-5-7-14(19-12)15(16)17-3/h4-8H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHUPCIRFQUSTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(morpholin-4-yl)ethyl]guanidine](/img/structure/B359101.png)
![1-{[4-(2-Chlorophenyl)-5-methyl-3-isoxazolyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B359102.png)
![N-isopentyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B359111.png)
![5-(diethylamino)-2-[(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B359115.png)
![2-(4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359118.png)
![7-methyl-2-(3-methyl-2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359119.png)
![2-(4-tert-butylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359121.png)
![4-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B359123.png)
![7-methyl-2-(2-naphthyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359127.png)
![3-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate](/img/structure/B359128.png)
![4-Bromo-2-ethoxy-6-(11-methyl-3-oxo-8-thia-4,6-diaza-11-azoniatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenolate](/img/structure/B359129.png)
![2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359130.png)
![2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-fluorobenzoate](/img/structure/B359131.png)